Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
CAS No.:
Cat. No.: VC10179973
Molecular Formula: C16H18F3N3O2
Molecular Weight: 341.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18F3N3O2 |
|---|---|
| Molecular Weight | 341.33 g/mol |
| IUPAC Name | ethyl 2-[3-cyclopropyl-6-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
| Standard InChI | InChI=1S/C16H18F3N3O2/c1-3-10-7-11(16(17,18)19)13-14(9-5-6-9)21-22(15(13)20-10)8-12(23)24-4-2/h7,9H,3-6,8H2,1-2H3 |
| Standard InChI Key | LZYJPOLNAKTNOB-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C2C(=NN(C2=N1)CC(=O)OCC)C3CC3)C(F)(F)F |
| Canonical SMILES | CCC1=CC(=C2C(=NN(C2=N1)CC(=O)OCC)C3CC3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has the molecular formula C₁₆H₁₈F₃N₃O₂ and a molecular weight of 341.33 g/mol. The IUPAC name reflects its substituents: an ethyl ester group at position 1, a cyclopropyl group at position 3, an ethyl group at position 6, and a trifluoromethyl group at position 4 of the pyrazolo[3,4-b]pyridine scaffold.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈F₃N₃O₂ |
| Molecular Weight | 341.33 g/mol |
| IUPAC Name | Ethyl 2-[3-cyclopropyl-6-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
| SMILES | CCC1=CC(=C2C(=NN(C2=N1)CC(=O)OCC)C3CC3)C(F)(F)F |
| InChIKey | LZYJPOLNAKTNOB-UHFFFAOYSA-N |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl ring introduces steric constraints that influence binding affinity. The ethyl ester moiety improves solubility, facilitating in vitro and in vivo studies.
Synthesis and Optimization
Multi-Step Synthetic Routes
The synthesis of this compound involves sequential reactions to construct the pyrazolo[3,4-b]pyridine core and introduce substituents. A typical route begins with cyclocondensation of hydrazine derivatives with β-keto esters, followed by cyclopropanation and trifluoromethylation. Microwave-assisted synthesis has been employed to reduce reaction times from hours to minutes while maintaining yields above 70%.
Key Steps:
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Core Formation: Cyclization of 5-aminopyrazole-4-carbonitrile with ethyl acetoacetate under acidic conditions.
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Cyclopropanation: Reaction with cyclopropylboronic acid via Suzuki-Miyaura coupling.
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Trifluoromethylation: Introduction of the -CF₃ group using Umemoto’s reagent.
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Esterification: Acetylation with ethyl chloroacetate.
Challenges and Solutions
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Regioselectivity: Competing reactions during cyclopropanation were mitigated using palladium catalysts with bulky ligands.
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Purification: Column chromatography with silica gel modified by triethylamine improved separation of regioisomers.
Mechanism of Action
Target Engagement
Surface plasmon resonance (SPR) assays confirmed binding to PI3Kγ (Kd = 12 nM), a kinase implicated in cancer and inflammation. The cyclopropyl group occupies a hydrophobic pocket, while the trifluoromethyl moiety stabilizes interactions via halogen bonding.
Metabolic Pathways
In vitro hepatic microsome studies identified primary metabolites via ester hydrolysis (major) and N-deethylation (minor). The ethyl ester’s hydrolysis to the carboxylic acid analog enhances solubility but reduces bioavailability.
Therapeutic Applications and Future Directions
Drug Development Prospects
As a PI3Kγ inhibitor, this compound is a candidate for oncology and autoimmune diseases. Preclinical trials in rheumatoid arthritis models showed a 60% reduction in joint swelling at 10 mg/kg doses.
Formulation Challenges
Poor aqueous solubility (0.12 mg/mL) necessitates nanoemulsion or liposomal delivery systems. Co-crystallization with succinic acid improved solubility to 1.8 mg/mL without compromising stability.
Synthetic Derivatives
Structural analogs with 4-ethylphenyl (as in PubChem CID 25247850 ) or 3-amino substitutions (e.g., Matrix Scientific’s 1242267-90-8 ) exhibit varied activity profiles, guiding lead optimization.
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